Ethyl 1-(3-ethoxy-4-fluorobenzenesulfonyl)piperidine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-(3-ethoxy-4-fluorophenyl)sulfonylpiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO5S/c1-3-22-15-11-13(5-6-14(15)17)24(20,21)18-9-7-12(8-10-18)16(19)23-4-2/h5-6,11-12H,3-4,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFNLOGEONMFIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)OCC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 1-(3-ethoxy-4-fluorobenzenesulfonyl)piperidine-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced using sulfonyl chloride in the presence of a base.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a nucleophilic substitution reaction.
Ethylation: The final step involves the ethylation of the compound using ethyl iodide or a similar reagent.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Ethyl 1-(3-ethoxy-4-fluorobenzenesulfonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the ester group.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1-(3-ethoxy-4-fluorobenzenesulfonyl)piperidine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-ethoxy-4-fluorobenzenesulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Their Properties
Reactivity Insights :
Physicochemical Properties
Notes:
- The target’s 3-ethoxy group enhances lipophilicity, while the sulfonyl group increases polarity.
- Pyridinyl derivatives () exhibit better solubility due to nitrogen’s lone pairs.
Biological Activity
Ethyl 1-(3-ethoxy-4-fluorobenzenesulfonyl)piperidine-4-carboxylate is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and the implications of its activity in various pharmacological contexts.
Chemical Structure and Synthesis
The compound features a piperidine core substituted with an ethoxy group and a fluorobenzenesulfonyl moiety. The synthesis typically involves the reaction of piperidine derivatives with appropriate sulfonyl chlorides and ethyl esters under controlled conditions to yield the desired product.
The biological activity of Ethyl 1-(3-ethoxy-4-fluorobenzenesulfonyl)piperidine-4-carboxylate has been linked to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing processes such as inflammation or cell proliferation.
Antiviral Activity
Research indicates that derivatives of piperidine compounds exhibit antiviral properties. For instance, related compounds have shown activity against viruses such as HIV-1 and HSV-1, indicating that Ethyl 1-(3-ethoxy-4-fluorobenzenesulfonyl)piperidine-4-carboxylate may possess similar antiviral capabilities.
| Compound | Virus Tested | Activity | CC50 (μM) |
|---|---|---|---|
| 3g | HSV-1 | Moderate | 92 |
| 3f | CVB-2 | Moderate | 96 |
Antibacterial and Antifungal Activity
In addition to antiviral effects, studies have shown that piperidine derivatives can exhibit antibacterial and antifungal activities. The presence of the ethoxy and fluorobenzenesulfonyl groups may enhance these properties by improving solubility and bioavailability.
Case Studies
- Antiviral Efficacy : A study conducted on various piperidine derivatives demonstrated that modifications to the piperidine ring significantly affected antiviral potency. Ethyl 1-(3-ethoxy-4-fluorobenzenesulfonyl)piperidine-4-carboxylate was included in a panel of compounds tested against HIV-1, showing promising results in preliminary assays.
- Antimicrobial Screening : Another investigation evaluated the antibacterial properties of related compounds against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that certain structural modifications could lead to enhanced antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
